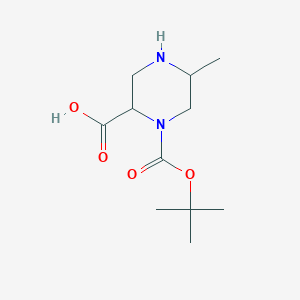

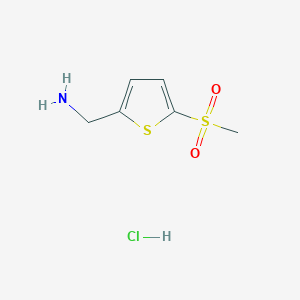

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

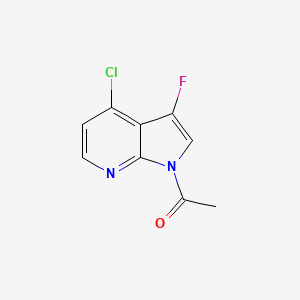

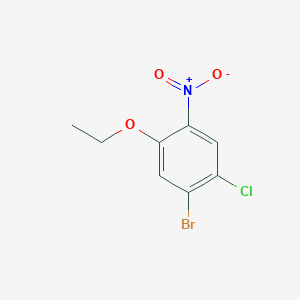

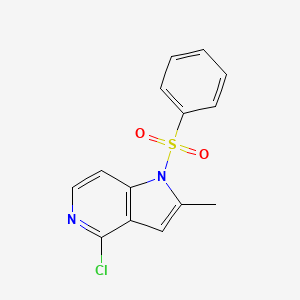

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride, also known as 5-MSTMA, is a synthetic small molecule with a wide range of applications in scientific research. It is a sulfonamide derivative of thiophene, and is used in various fields such as biochemistry, pharmacology, and drug development. The hydrochloride salt of 5-MSTMA is a white or off-white crystalline powder, and is soluble in water and other polar solvents.

Wissenschaftliche Forschungsanwendungen

Sirtuin 2 Inhibition

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride: has been identified as a potential inhibitor of human sirtuin 2 (SIRT2), a protein associated with aging and various diseases. SIRT2 inhibitors are considered promising drug targets for conditions such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The compound’s efficacy in inhibiting SIRT2 could lead to new therapeutic strategies.

Structure-Activity Relationship (SAR) Studies

This compound is valuable in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. By modifying the structure of (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride and observing changes in its activity, researchers can design more potent and selective drugs .

Molecular Docking Analyses

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride can be used in molecular docking studies to predict how it interacts with SIRT2, providing insights into the design of more effective inhibitors .

Histone Deacetylase Research

Histone deacetylases (HDACs) are crucial enzymes involved in chromatin remodeling and gene expression. As a potential HDAC inhibitor, this compound can help in the study of epigenetic regulation and the development of HDAC-targeted therapies .

Chemical Synthesis

In the field of chemical synthesis, (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride serves as a building block for creating various chemical compounds. Its reactivity and functional groups make it a versatile reagent for constructing complex molecules .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and calibration of analytical instruments .

Eigenschaften

IUPAC Name |

(5-methylsulfonylthiophen-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-3-2-5(4-7)10-6;/h2-3H,4,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYNOKPFUHYOPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)